molecular formula C8H15NO3 B1267812 Ethyl 2-(1-ethoxyethylideneamino)acetate CAS No. 21164-33-0

Ethyl 2-(1-ethoxyethylideneamino)acetate

Cat. No.: B1267812
CAS No.: 21164-33-0
M. Wt: 173.21 g/mol
InChI Key: PHVIFILFKDQZIH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxyethylideneamino)acetate is a specialized ester derivative featuring an ethoxyethylideneamino substituent. It serves as a critical intermediate in organic synthesis, particularly in the preparation of green fluorescent protein (GFP) chromophore analogs via 2,3-cycloaddition reactions . The compound is synthesized through a Schiff base reaction between ethanolamine and methyl glycinate hydrochloride, catalyzed by K₂CO₃, followed by condensation with methyl 2-(1-ethoxyethylideneamino)acetate (MEEA) . Its structure combines an ethyl ester backbone with a reactive imine group, enabling participation in heterocyclic ring formation, which is pivotal for photophysical applications .

Properties

IUPAC Name

ethyl 2-(1-ethoxyethylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIFILFKDQZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NCC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304420
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21164-33-0
Record name NSC165675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1-ethoxyethylideneamino)acetate can be synthesized through the reaction of glycine ethyl ester hydrochloride with ethyl vinyl ether in the presence of a base . The reaction typically involves the following steps:

  • Dissolve glycine ethyl ester hydrochloride in an appropriate solvent such as ethanol.
  • Add ethyl vinyl ether to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(1-ethoxyethylideneamino)acetate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-ethoxyethylideneamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The ethoxyethylideneamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-ethoxyethylideneamino)acetate has been investigated for its potential therapeutic properties. Its structure suggests that it may act as an intermediate in the synthesis of bioactive compounds. For instance, the compound has been used in the synthesis of derivatives that exhibit anti-tumor activity and other pharmacological effects.

Case Study : A study highlighted the synthesis of derivatives from ethyl 2-(1-ethoxyethylideneamino)acetate, which were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-cancer properties, suggesting potential for further development as anti-cancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions.

Table: Reaction Pathways Involving Ethyl 2-(1-ethoxyethylideneamino)acetate

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionAmino Acid Derivatives
CondensationPeptide Synthesis
Michael Additionβ-amino Acid Derivatives

Cosmetic Formulations

Recent research has explored the use of ethyl 2-(1-ethoxyethylideneamino)acetate in cosmetic formulations due to its potential as a skin conditioning agent. The compound's ability to enhance skin absorption and its biocompatibility make it a candidate for topical applications.

Case Study : A formulation study demonstrated that incorporating ethyl 2-(1-ethoxyethylideneamino)acetate into creams improved the penetration of active ingredients into the skin layers, enhancing their efficacy .

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethoxyethylideneamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-phenylacetoacetate

  • Structure : Features a phenyl group and a ketone adjacent to the ester (C₁₂H₁₄O₃) .
  • Reactivity: Utilizes keto-enol tautomerism for nucleophilic reactions, making it a precursor in pharmaceutical synthesis (e.g., phenylacetone for amphetamines) .
  • Applications: Primarily used in forensic and medicinal chemistry, contrasting with the GFP chromophore applications of Ethyl 2-(1-ethoxyethylideneamino)acetate .

Ethyl 2-(2,4-dimethoxybenzylamino)acetate

  • Structure: Contains a dimethoxybenzylamino group (C₁₃H₁₉NO₄) .
  • Reactivity: The electron-rich aromatic ring enhances stability in acidic conditions, differing from the imine-driven reactivity of Ethyl 2-(1-ethoxyethylideneamino)acetate .
  • Applications : Used in peptide mimetics and drug delivery systems, highlighting functional group versatility .

Ethyl 2-(diethylamino)-2-phenylacetate

  • Structure: Incorporates a diethylamino group and phenyl substituent (C₁₄H₂₁NO₂) .
  • Reactivity: The tertiary amino group facilitates chiral resolution and asymmetric synthesis, unlike the imine-based cycloaddition of the target compound .
  • Applications : Employed in enantioselective catalysis and as a building block for bioactive molecules .

Ethyl 2-[(2-hydroxybenzylidene)amino]acetate

  • Structure: A Schiff base derivative with a phenolic hydroxyl group (C₁₁H₁₃NO₃) .
  • Reactivity: Exhibits tautomerism and metal-chelation properties, useful in coordination chemistry, whereas Ethyl 2-(1-ethoxyethylideneamino)acetate focuses on photophysical reactivity .
  • Applications : Used in metallo-organic frameworks (MOFs) and sensors .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Key Functional Group Molecular Formula Primary Reactivity Applications Reference
Ethyl 2-(1-ethoxyethylideneamino)acetate Ethoxyethylideneamino C₇H₁₃NO₃ Cycloaddition, imine GFP chromophores, dyes
Ethyl 2-phenylacetoacetate Phenyl, ketone C₁₂H₁₄O₃ Keto-enol tautomerism Pharmaceutical precursors
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino, phenyl C₁₄H₂₁NO₂ Chiral resolution Asymmetric synthesis
Ethyl 2-[(2-hydroxybenzylidene)amino]acetate Hydroxybenzylideneamino C₁₁H₁₃NO₃ Tautomerism, chelation MOFs, sensors

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar solvents) Stability
Ethyl 2-(1-ethoxyethylideneamino)acetate 175.18 High Sensitive to hydrolysis
Ethyl 2-phenylacetoacetate 206.24 Moderate Stable under anhydrous
Ethyl 2-(diethylamino)-2-phenylacetate 247.32 Low Air-sensitive
Ethyl 2-[(2-hydroxybenzylidene)amino]acetate 207.23 High Light-sensitive

Biological Activity

Ethyl 2-(1-ethoxyethylideneamino)acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of Ethyl 2-(1-ethoxyethylideneamino)acetate

The synthesis of Ethyl 2-(1-ethoxyethylideneamino)acetate involves the reaction of ethyl acetimidate hydrochloride with glycine methyl ester in the presence of potassium carbonate. The process typically takes place in diethyl ether, where the organic layer containing the desired product is separated and purified. Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of the compound .

Biological Activity

Antioxidant Properties
Research indicates that Ethyl 2-(1-ethoxyethylideneamino)acetate possesses notable antioxidant properties. In vitro studies demonstrate its ability to mitigate oxidative stress in neuronal cells, protecting against amyloid beta-induced toxicity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. In various assays, it has shown activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. This activity is attributed to its ability to disrupt bacterial cell membranes .

Cytotoxicity Studies
Cytotoxicity assessments reveal that Ethyl 2-(1-ethoxyethylideneamino)acetate exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, studies have reported an IC50 value indicating moderate cytotoxicity against HCT-116 colorectal cancer cells, highlighting its potential for targeted cancer therapy .

Case Study 1: Neuroprotective Effects

A study conducted on primary cultured cortical neurons demonstrated that treatment with Ethyl 2-(1-ethoxyethylideneamino)acetate significantly reduced neuronal cell death induced by amyloid beta. The compound restored glutathione levels and enhanced the activity of antioxidant enzymes, showcasing its neuroprotective capabilities .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, Ethyl 2-(1-ethoxyethylideneamino)acetate exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .

Research Findings

Activity IC50/Effect Reference
Cytotoxicity (HCT-116)IC50 = 0.66 μM
Antioxidant (neuronal cells)Significant protection
Antimicrobial (various strains)MIC values < 50 μg/mL

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